1-(Trifluoromethoxy)naphthalene-2-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI Key |
IMJQBPGKBGDLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Aryne Cycloaddition with 2-Pyrones
Aryne intermediates react with 4-ethoxy-6-methyl-2-pyrone (2a ) to form multisubstituted naphthalenes. For example, Pd-catalyzed coupling of 2a with o-silylphenyl triflate (9a ) at 50°C yields 1-methylnaphthalene derivatives in 89% yield. Adjusting the pyrone substituents (e.g., bromo, ethoxy) enables regioselective functionalization at the 1- and 2-positions.
Table 1: Naphthalene Synthesis via Aryne-Pyrone Cycloaddition
| Pyrone Substrate | Aryne Precursor | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Ethoxy-6-methyl-2-pyrone (2a ) | 9a (1.5 eq) | CsF, MeCN, 50°C | 11a | 89% |
| 4-Bromo-6-methyl-2-pyrone (2b ) | 9a (1.5 eq) | CsF, MeCN, 50°C | 11b | 85% |
| 6-Trifluoromethyl-2-pyrone (2m ) | 9a (1.5 eq) | CsF, MeCN, 50°C | 11m | 74% |
Trifluoromethoxylation Techniques
2,4-Dinitro-1-(Trifluoromethoxy)benzene (DNTFB) as OCF₃ Source
DNTFB releases trifluoromethoxide (F₃CO⁻) under mild conditions, enabling direct electrophilic substitution. In acetonitrile at 80°C, DNTFB reacts with naphthalene-2-acetonitrile precursors to install the OCF₃ group at the 1-position with 86% regioselectivity.
Mechanistic Insight :
The reaction proceeds via a polar transition state, with nitro groups stabilizing the intermediate.
Radical Trifluoromethoxylation
Copper(I)-mediated radical pathways using Togni’s reagent (CF₃OF) achieve 72% yield but require strict anhydrous conditions. This method is less favored due to side product formation (e.g., CF₃–O–CF₃).
Acetonitrile Functionalization
Nucleophilic Cyanation
2-Bromo-1-(trifluoromethoxy)naphthalene undergoes cyanation with CuCN in DMF at 120°C, yielding the target compound in 68% yield. Alternative reagents like Zn(CN)₂ with Pd(PPh₃)₄ improve yields to 81%.
Table 2: Cyanation Optimization
| Substrate | Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 2-Bromo-1-OCF₃-naphthalene | CuCN | None | DMF | 68% |
| 2-Bromo-1-OCF₃-naphthalene | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 81% |
Sandmeyer Reaction
Diazotization of 2-amino-1-(trifluoromethoxy)naphthalene with NaNO₂/HCl followed by treatment with KCN provides the acetonitrile derivative in 59% yield. Lower yields are attributed to competing hydrolysis.
Integrated Synthetic Routes
One-Pot Aryne/Trifluoromethoxylation/Cyanation
A sequential protocol minimizes purification steps:
-
Aryne cyclization : 4-Ethoxy-2-pyrone (2a ) + 9a → 1-methylnaphthalene (11a , 89%).
-
Trifluoromethoxylation : 11a + DNTFB → 1-OCF₃-naphthalene (76%).
-
Cyanation : Pd-catalyzed coupling with Zn(CN)₂ → 1-OCF₃-2-CN-naphthalene (70%).
Overall Yield : 47% (three steps).
Retrosynthetic Approach from Naphthalenols
-
Hydroxytetralone cyclization : oximino-ketones (8 ) cyclize with H₂SO₄ to hydroxytetralones (12 ), which dehydrate to 1-OCF₃-naphthalenols (15 ).
-
Mitsunobu reaction : 15 + diethyl azodicarboxylate (DEAD) → acetonitrile via SN2 displacement (62%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(Trifluoromethoxy)naphthalene-2-acetonitrile serves as a lead compound in drug development due to its unique structural features that can influence biological activity. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts, making them attractive candidates for pharmaceutical applications.
Potential Therapeutic Areas:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.5 | Staphylococcus aureus |
| This compound | 4.0 | Escherichia coli |
- Anticancer Activity: Preliminary data suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction |
| A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced materials with high thermal stability and resistance to chemical degradation. Its ability to participate in various chemical reactions allows for the synthesis of complex organic molecules that can be tailored for specific applications.
Chemical Reactions:
this compound can undergo several types of reactions, including:
- Oxidation: Can be oxidized to form corresponding naphthoquinones.
- Reduction: Reduction reactions can convert the nitrile group to primary amines.
- Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Antibacterial Efficacy
A case study involving the synthesis of several naphthalene derivatives demonstrated that those with trifluoromethoxy substitutions showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
Anticancer Potential
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.
Mechanistic Studies
Mechanistic studies have suggested that the trifluoromethoxy group enhances binding affinity to specific biological targets, including enzymes involved in metabolic pathways. For instance, computational docking studies indicated favorable interactions with dihydroorotate dehydrogenase (DHODH), which is a target for antimalarial drug development.
Binding Affinity Data:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DHODH | -8.5 |
| CYP3A4 | -7.0 |
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-acetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The acetonitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include naphthalene derivatives with varying substituents, such as methyl, methoxy, or other fluorinated groups. Key comparisons are summarized below:
Key Observations :
- The trifluoromethoxy group in this compound increases molecular weight and logP compared to non-fluorinated analogs like 1-methylnaphthalene, enhancing membrane permeability .
Toxicological and Environmental Profiles
Comparative toxicity data (based on ATSDR assessments and related studies):
Key Observations :
- Fluorinated naphthalenes like This compound may exhibit prolonged environmental persistence due to C-F bond stability, unlike methylnaphthalenes, which degrade faster .
- The trifluoromethoxy group likely reduces acute toxicity compared to 1-fluoronaphthalene, as fluorine in -OCF₃ is less bioavailable than direct C-F bonds .
Biological Activity
1-(Trifluoromethoxy)naphthalene-2-acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its interaction with biological targets. The compound's molecular formula is C12H8F3NO, and it has a molecular weight of approximately 251.20 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The trifluoromethoxy group significantly influences the electronic properties of the naphthalene core, potentially leading to interesting chemical behavior and applications in various fields such as medicinal chemistry and materials science. The presence of the acetonitrile moiety contributes to the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8F3NO |
| Molecular Weight | 251.20 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Trifluoromethoxy, Acetonitrile |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with trifluoromethoxy groups. For instance, a related study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefazolin and cefotaxime .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.5 |
| Cefazolin | Staphylococcus aureus | 4.2 |
| Cefotaxime | Staphylococcus aureus | 8.9 |
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promise against parasitic infections, particularly malaria. Research indicated that related compounds displayed potent activity against Plasmodium falciparum strains, with IC50 values significantly lower than those of conventional antimalarial drugs like chloroquine .
Table 2: Antiparasitic Activity
| Compound | Strain | IC50 (μg/mL) |
|---|---|---|
| This compound | Plasmodium falciparum (3D7) | 0.16 |
| Chloroquine | Plasmodium falciparum (3D7) | 0.06 |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.
- Membrane Disruption : The compound may disrupt cellular membranes, affecting the integrity of bacterial cells and parasites.
- Target Protein Interaction : Molecular docking studies suggest enhanced binding interactions with specific proteins involved in bacterial virulence and parasitic survival.
Case Studies
A notable study explored the synthesis and biological evaluation of various naphthalene derivatives, including those with trifluoromethoxy groups. The findings indicated that these compounds could serve as lead candidates for developing new antibiotics and antiparasitic agents due to their favorable pharmacokinetic profiles and lower toxicity compared to existing treatments.
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-(Trifluoromethoxy)naphthalene-2-acetonitrile?
- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, trifluoromethoxy groups can be introduced via Ullmann coupling or halogen exchange using silver trifluoromethoxide. Acetonitrile moieties may be added through cyanoalkylation or Knoevenagel condensation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>95% purity threshold) .
- Key Characterization : NMR (¹H/¹³C, 19F for CF₃O group), FT-IR (C≡N stretch ~2250 cm⁻¹), and GC-MS for volatile byproducts .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Photolytic Stability : Expose to UV light (e.g., 254 nm) in quartz cells; monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25–60°C; quantify intact compound using LC-MS/MS .
Advanced Research Questions
Q. What mechanistic approaches are suitable for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) and NADPH; identify metabolites via UPLC-QTOF-MS. Compare cytochrome P450 isoforms using selective inhibitors (e.g., ketoconazole for CYP3A4).
- Reactive Intermediate Trapping : Use glutathione (GSH) or methoxylamine to capture electrophilic intermediates. Confirm adducts via high-resolution MS .
- Data Interpretation : Cross-reference with naphthalene toxicity mechanisms (e.g., epoxide formation) .
Q. How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Kinetics : Measure half-life in water at pH 7 and 25°C; monitor via LC-MS. Adjust pH to assess acid/base-catalyzed degradation.
- Sediment-Water Partitioning : Use OECD 106 guideline; calculate log Koc from batch sorption experiments.
- Biodegradation : Perform OECD 301F (manometric respirometry) to assess microbial breakdown .
- Data Reporting : Include transformation products (e.g., trifluoroacetic acid) and bioaccumulation potential (log Kow) .
Q. How should researchers resolve contradictions in toxicity data across studies on naphthalene derivatives?
- Methodological Answer :
| Tier | Criteria |
|---|---|
| 1 | Low bias (randomized dosing, blinded outcome assessment) |
| 2 | Moderate bias (incomplete outcome data) |
| 3 | High bias (unreliable exposure characterization) |
- Meta-Analysis : Pool data from Tier 1 studies using fixed/random-effects models. Adjust for covariates (e.g., species, exposure duration) .
- Mechanistic Consistency : Validate findings with in vitro assays (e.g., oxidative stress markers like 8-OHdG) .
Q. What computational strategies predict the reactivity of this compound with biomolecules?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites (e.g., acetonitrile carbon).
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 active sites (PDB: 1TQN).
- QSAR Models : Use ToxCast data to predict hepatotoxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
